N-(1-benzylpiperidin-4-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyrazole ring, and a pyrrole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine ring can be synthesized through a Mannich reaction, while the pyrazole ring can be formed via a cyclization reaction involving hydrazine and a 1,3-diketone. The final step involves coupling the piperidine and pyrazole intermediates with a pyrrole derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for treating neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to G-protein coupled receptors (GPCRs) or ion channels, altering their function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide
- N-(1-benzylpiperidin-4-yl)-4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H25N5O |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H25N5O/c1-24-21(26-11-5-6-12-26)19(15-22-24)20(27)23-18-9-13-25(14-10-18)16-17-7-3-2-4-8-17/h2-8,11-12,15,18H,9-10,13-14,16H2,1H3,(H,23,27) |
InChI Key |
LTVHRKKGOGEZOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
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